molecular formula C23H28O7 B150119 Epigomisin O CAS No. 73036-31-4

Epigomisin O

Cat. No. B150119
CAS RN: 73036-31-4
M. Wt: 416.5 g/mol
InChI Key: GWDFJIBHVSYXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epigomisin O is a natural product found in Schisandra bicolor, Schisandra sphenanthera, and other organisms . It is isolated from the fruits of Schisandra plants .


Molecular Structure Analysis

Epigomisin O has the molecular formula C23H28O7 . The molecular weight is 416.5 g/mol . More detailed structural information or analysis is not available in the retrieved sources.


Physical And Chemical Properties Analysis

Epigomisin O has the molecular formula C23H28O7 and a molecular weight of 416.5 g/mol . Detailed physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

Anti-HIV Activity

One significant application of Epigomisin O, discovered through the study of lignans from Schisandra rubriflora, is its potential in anti-HIV treatments. Epigomisin O was identified among other lignans like rubrisandrins A and B, gomisin J, and gomisin M1, some of which showed promising anti-HIV activities. This suggests that Epigomisin O and its related compounds might play a role in developing future anti-HIV therapies (Chen et al., 2006).

Chemical Synthesis for Therapeutic Applications

The compound has also been a focal point in chemical synthesis, aiming to create asymmetric total syntheses of dibenzocyclooctadiene lignans like interiotherin A, angeloylgomisin R, gomisin O, and epigomisin O (gomisin E). These syntheses are crucial for medical applications where these lignans are used. The ability to synthesize these compounds in a laboratory setting opens the door for their broader use in various therapeutic contexts (Coleman et al., 2005).

Role in Cell Development and Repair

Although not directly involving Epigomisin O, the studies on erythropoietin's (Epo) effects on cell development provide a context where similar compounds or associated pathways might be involved. For instance, Epo's role in promoting the maturation of oligodendrocytes and the proliferation of astrocytes provides insights into cellular processes that compounds like Epigomisin O might influence or be influenced by, especially concerning nerve cell repair and neuroprotection (Sugawa et al., 2002).

properties

IUPAC Name

(8S,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDFJIBHVSYXQL-ZKTNFTSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)O)OC)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@H]([C@H]1C)O)OC)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epigomisin O

CAS RN

73036-31-4
Record name Epigomisin O
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073036314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPIGOMISIN O
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BC1N1HR50P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epigomisin O
Reactant of Route 2
Reactant of Route 2
Epigomisin O
Reactant of Route 3
Reactant of Route 3
Epigomisin O
Reactant of Route 4
Reactant of Route 4
Epigomisin O
Reactant of Route 5
Reactant of Route 5
Epigomisin O
Reactant of Route 6
Epigomisin O

Citations

For This Compound
121
Citations
Y IKEYA, H TAGUCHI, I YOSIOKA… - Chemical and …, 1979 - jstage.jst.go.jp
… epigomisin O(3). On the other hand, oxidation of natural 3 with CrO3 in pyridine afforded 2a." The absolute structure of epigomisin O … Epigomisin O (3) Pure epigomisin O was obtained …
Number of citations: 122 www.jstage.jst.go.jp
M Chen, N Kilgore, KH Lee, DF Chen - Journal of natural products, 2006 - ACS Publications
… J (3), (±)-gomisin M 1 (4), (+)-gomisin M 2 (5), schisanhenol (6), deoxyschisandrin, schisantherin B, schisandrin, tigloylgomisin P, gomisin O, angeloylgomisin P, and epigomisin O. Their …
Number of citations: 108 pubs.acs.org
C Lei, SX Huang, JJ Chen, JX Pu, LB Yang… - Chemical and …, 2007 - jstage.jst.go.jp
… (1), methylisogomisin O (2), isogomisin O (3),2) angeloylisogomisin O (4),2) gomisin O (5),3) angeloygomisin O (6),2) benzoylgomisin O (7),19) and epigomisin O (8),3) and four 1,4-bis(…
Number of citations: 41 www.jstage.jst.go.jp
S Huang, Y Liu, Y Li, H Fan, W Huang, C Deng… - Phytochemistry …, 2021 - Elsevier
Two new dibenzocyclooctadiene lignans, schisphenlignan M and N (1 and 2), together with nine known analogues, schisantherin B (3), gomisin G (4), schisantherin D (5), schisantherin …
Number of citations: 6 www.sciencedirect.com
RS Coleman, SR Gurrala, S Mitra… - The Journal of Organic …, 2005 - ACS Publications
… Upon deprotection of the silyl ether of product 57 (THF, 55 C, 3 h), the product 4 provided 1 H NMR spectral data identical with that reported for gomisin E (epigomisin O). Mitsunobu …
Number of citations: 37 pubs.acs.org
Y Ikeya, K Sugama, M Okada, H Mitsuhashi - Phytochemistry, 1991 - Elsevier
… In this paper we report the isolation of two new lignans, benzoylgomisin U(la) and tigloylgomisin O(2a) together with two known lignans, gomisin U(lb) and epigomisin O(2b) from S. …
Number of citations: 51 www.sciencedirect.com
A Szopa, M Dziurka, A Warzecha, P Kubica… - Molecules, 2018 - mdpi.com
Schisandra rubriflora is a dioecious plant of increasing importance due to its lignan composition, and therefore, possible therapeutic properties. The aim of the work was lignan profiling …
Number of citations: 41 www.mdpi.com
B Poornima, D Anand Kumar, B Siva… - Natural product …, 2016 - Taylor & Francis
… It is worth mentioning that compounds epigomisin O and gomisin N could not display any activity under this study. Similarlry, ( ± ) gomisin M 1 , arisantetralone C and D, macelignan, …
Number of citations: 22 www.tandfonline.com
GY Yang, YK Li, RR Wang, WL Xiao… - Journal of Asian …, 2010 - Taylor & Francis
… It was found that the 13 C NMR spectroscopic data (Table 1 ) of 1 were quite similar to those of epigomisin O [Citation16]. The only difference was that a methoxy group in epigomisin O …
Number of citations: 28 www.tandfonline.com
NK Ban, B Van Thanh, P Van Kiem, C Van Minh… - Planta …, 2009 - thieme-connect.com
… [11] (possessing a boat conformation), and epigomisin O [11] (possessing a twist-boat-chair … , 8.9, and 22.0, respectively) are similar to those of epigomisin O (δ C = 73.4, 7.8, and 22.0, …
Number of citations: 47 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.